molecular formula C9H18N2O3 B3975488 N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide

N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide

Cat. No. B3975488
M. Wt: 202.25 g/mol
InChI Key: ANIJVCJYYINEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide, also known as BAPTA-AM, is a chemical compound that is widely used in scientific research as a calcium chelator. It is a cell-permeable compound that can selectively bind to calcium ions and prevent them from participating in cellular processes.

Mechanism of Action

N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide works by binding to calcium ions and preventing them from participating in cellular processes. It enters the cell membrane and is converted to BAPTA by esterases. BAPTA then binds to calcium ions and forms a stable complex that cannot participate in cellular processes. This compound is a cell-permeable compound, which means that it can enter cells and bind to intracellular calcium ions.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can inhibit calcium-dependent enzymes, such as calmodulin-dependent protein kinases, and prevent calcium-dependent signaling pathways. This compound can also prevent calcium-dependent cell death, such as apoptosis and necrosis. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide has several advantages for lab experiments. It is a cell-permeable compound, which means that it can enter cells and bind to intracellular calcium ions. It is also a selective calcium chelator, which means that it can bind to calcium ions without affecting other ions. However, this compound has some limitations for lab experiments. It can bind to other divalent cations, such as magnesium and zinc, which can interfere with experiments that involve these ions. This compound can also be toxic to cells at high concentrations.

Future Directions

There are several future directions for research on N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide. One direction is to develop more selective calcium chelators that can bind to specific calcium channels or calcium-dependent enzymes. Another direction is to study the role of calcium ions in various diseases and develop new therapies that target calcium-dependent pathways. This compound can also be used to study the role of calcium ions in stem cell differentiation and tissue regeneration. Overall, this compound is a valuable tool for scientific research and has many potential applications in the future.

Scientific Research Applications

N-(sec-butyl)-N'-(3-hydroxypropyl)ethanediamide is widely used in scientific research as a calcium chelator. It is used to study the role of calcium ions in cellular processes such as cell signaling, gene expression, and cell death. This compound is also used to study the role of calcium ions in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

N'-butan-2-yl-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-3-7(2)11-9(14)8(13)10-5-4-6-12/h7,12H,3-6H2,1-2H3,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIJVCJYYINEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.